Clorhidrato de 1-(4-fenil-ciclohexil)-piperazina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

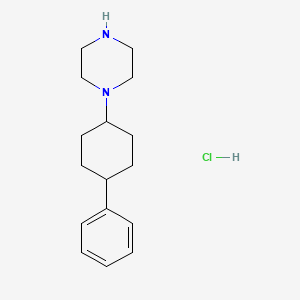

1-(4-Phenyl-cyclohexyl)-piperazine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound consists of a piperazine ring substituted with a phenyl-cyclohexyl group, and it is typically encountered in its hydrochloride salt form to enhance its solubility and stability.

Aplicaciones Científicas De Investigación

Serotonin Reuptake Inhibition

One of the primary applications of 1-(4-Phenyl-cyclohexyl)-piperazine hydrochloride is its function as a serotonin reuptake inhibitor. Research indicates that compounds in this class can effectively treat mood disorders such as depression and anxiety disorders. The ability to inhibit the reuptake of serotonin enhances its availability in the synaptic cleft, which is crucial for mood regulation .

- Efficacy : Studies have shown that certain derivatives exhibit high potency with IC50 values below 50 nM, indicating strong inhibition of serotonin uptake .

- Mechanism : The mechanism involves binding to the serotonin transporter (SERT), which prevents the reabsorption of serotonin into presynaptic neurons, thereby increasing its levels in the brain .

Antibacterial Properties

Recent studies have explored the antibacterial potential of piperazine derivatives, including 1-(4-Phenyl-cyclohexyl)-piperazine hydrochloride. These compounds have been evaluated against various bacterial strains, showing promising results against resistant bacteria.

- Research Findings : A study highlighted the synthesis of piperazine hybridized compounds that demonstrated significant antibacterial activity against strains like Pseudomonas aeruginosa and Staphylococcus aureus. The compounds showed low minimum inhibitory concentrations (MICs), indicating their effectiveness .

- Mechanism of Action : The antibacterial mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic processes, leading to cell death .

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of piperazine derivatives is critical for optimizing their pharmacological profiles. Research has shown that modifications to the phenyl and cyclohexyl groups can significantly influence their biological activity.

| Modification | Effect on Activity |

|---|---|

| Increased lipophilicity | Enhanced anti-tuberculosis activity |

| Substituents on phenyl ring | Altered binding affinity for serotonin receptors |

| Size and nature of ortho substituents | Increased binding affinity and functional potency |

These findings underscore the importance of molecular structure in determining the efficacy and safety profiles of these compounds.

Antidepressant Efficacy

A clinical study evaluated the antidepressant effects of a related piperazine compound in patients with major depressive disorder. Results indicated a significant reduction in depressive symptoms compared to placebo, supporting its role as a potential therapeutic agent for mood disorders .

Antibacterial Activity Evaluation

In another case study focusing on antibacterial properties, researchers synthesized a series of piperazine derivatives and tested their efficacy against resistant bacterial strains. The study found that specific modifications increased antibacterial potency while maintaining low toxicity to human cells .

Mecanismo De Acción

Target of Action

It is known that thiazole derivatives, which are structurally related to this compound, have been found to exhibit diverse biological activities . They have been used as the starting material for the synthesis of a wide range of heterocyclic analogues with promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic agents .

Mode of Action

It is known that thiazole derivatives interact with their targets and cause changes that result in their biological activities . For example, some thiazole derivatives have been found to exhibit antitumor and cytotoxic activity .

Biochemical Pathways

It is known that thiazole derivatives can affect various biochemical pathways, leading to their diverse biological activities . For example, some thiazole derivatives have been found to exhibit antimicrobial activities, suggesting that they may interfere with the biochemical pathways of microorganisms .

Result of Action

It is known that thiazole derivatives can have diverse biological effects, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Análisis Bioquímico

Biochemical Properties

Compounds with similar structures have been shown to interact with various enzymes and proteins . The nature of these interactions often depends on the specific structural features of the compound.

Cellular Effects

Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It’s plausible that it could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Phenyl-cyclohexyl)-piperazine hydrochloride typically involves the reaction of 4-phenyl-cyclohexanone with piperazine under specific conditions. The reaction is often carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst may be used to facilitate the reaction. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

On an industrial scale, the production of 1-(4-Phenyl-cyclohexyl)-piperazine hydrochloride may involve more efficient and scalable methods. This could include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of starting materials to the desired product while minimizing by-products.

Análisis De Reacciones Químicas

Types of Reactions

1-(4-Phenyl-cyclohexyl)-piperazine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted piperazine derivatives.

Comparación Con Compuestos Similares

Similar Compounds

1-(4-Phenyl-cyclohexyl)-amine: Similar structure but lacks the piperazine ring.

4-Phenyl-cyclohexanone: Precursor in the synthesis of 1-(4-Phenyl-cyclohexyl)-piperazine hydrochloride.

Piperazine derivatives: Various derivatives with different substituents on the piperazine ring.

Uniqueness

1-(4-Phenyl-cyclohexyl)-piperazine hydrochloride is unique due to the combination of the phenyl-cyclohexyl group and the piperazine ring This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds

Actividad Biológica

1-(4-Phenyl-cyclohexyl)-piperazine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the biological activity of this compound, exploring its mechanisms of action, biochemical properties, and therapeutic implications.

Target Interactions:

The compound interacts with various biological targets, which may include neurotransmitter receptors and enzymes. Its structural similarity to other piperazine derivatives suggests potential interactions with serotonin receptors, which are crucial in modulating mood and anxiety .

Biochemical Pathways:

1-(4-Phenyl-cyclohexyl)-piperazine hydrochloride may influence several biochemical pathways, such as those involved in neurotransmission and cellular signaling. The piperazine moiety is known to enhance the lipophilicity of compounds, potentially improving their ability to cross the blood-brain barrier and interact with central nervous system (CNS) targets .

Antidepressant and Anxiolytic Effects

Research indicates that compounds similar to 1-(4-Phenyl-cyclohexyl)-piperazine hydrochloride exhibit antidepressant and anxiolytic effects by modulating serotonergic pathways. Studies have shown that these compounds can enhance serotonin levels in the synaptic cleft, leading to improved mood and reduced anxiety symptoms .

Anticancer Properties

Recent investigations have highlighted the anticancer potential of piperazine derivatives. The compound has shown cytotoxic effects against various cancer cell lines, including those from human colon adenocarcinoma and breast cancer. The mechanism involves the induction of apoptosis and inhibition of cell proliferation .

| Cell Line | IC50 (µM) |

|---|---|

| Human Colon Adenocarcinoma | 5.76 |

| Human Breast Cancer | 4.32 |

| Mouse Embryonic Fibroblast (3T3) | 6.45 |

Case Studies

-

Study on Antidepressant Activity :

A study published in Pharmacology Biochemistry and Behavior evaluated the effects of 1-(4-Phenyl-cyclohexyl)-piperazine hydrochloride in animal models. The findings demonstrated significant reductions in depression-like behaviors when administered at specific dosages over a two-week period . -

Cytotoxicity Assessment :

In vitro studies assessed the cytotoxic effects of the compound against various cancer cell lines. The results indicated that it significantly inhibited cell growth, particularly in breast cancer cells, suggesting its potential as a chemotherapeutic agent .

Pharmacokinetics

Understanding the pharmacokinetics of 1-(4-Phenyl-cyclohexyl)-piperazine hydrochloride is essential for evaluating its therapeutic potential. Initial studies suggest that the compound has favorable absorption characteristics and a moderate half-life, making it suitable for further development as a therapeutic agent .

Propiedades

IUPAC Name |

1-(4-phenylcyclohexyl)piperazine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2.ClH/c1-2-4-14(5-3-1)15-6-8-16(9-7-15)18-12-10-17-11-13-18;/h1-5,15-17H,6-13H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POOYWYOQFKXFTR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C2=CC=CC=C2)N3CCNCC3.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.83 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.